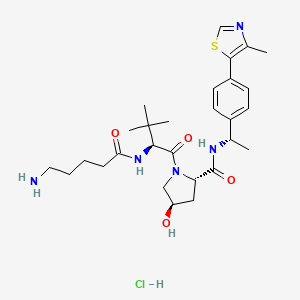![molecular formula C13H8BrFO B14026856 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8BrFO It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of biphenyl derivatives. For instance, 4-Bromo-2-fluorobiphenyl can be synthesized by brominating 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The biphenyl core can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-methanol.
Scientific Research Applications
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine, fluorine, and aldehyde groups can influence its reactivity and binding affinity to these targets. The exact pathways involved would vary based on the specific bioactive compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Lacks the aldehyde group but shares the bromine and fluorine substitutions.
4-Bromo-2,5-difluorobiphenyl: Contains an additional fluorine atom.
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the biphenyl core.
Uniqueness
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both bromine and fluorine atoms, along with the aldehyde group, allows for a wide range of chemical reactions and applications that are not possible with simpler biphenyl derivatives .
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PQVZCPNJVQGOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



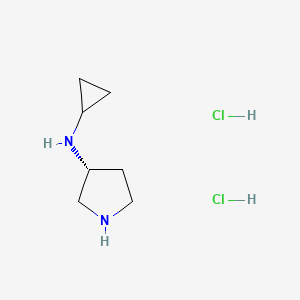
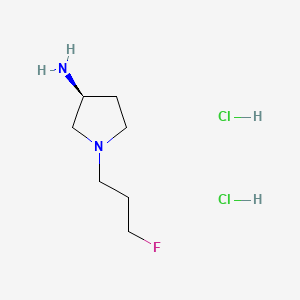
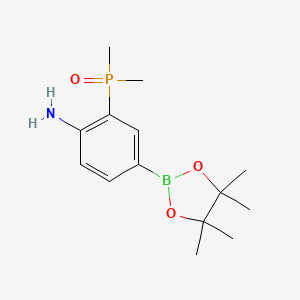
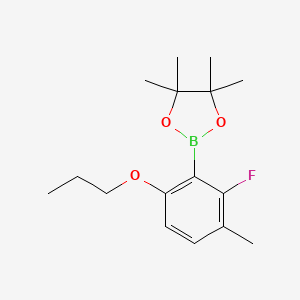



![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
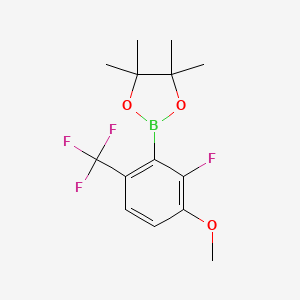

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
